molecular formula C11H15N5 B7498906 N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B7498906
M. Wt: 217.27 g/mol
InChI Key: UIKSRKIYBZEYRG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound offered for research purposes, featuring a triazolo[4,3-b]pyridazine core scaffold. This fused bicyclic heteroaromatic system has emerged as a versatile and privileged structure in medicinal chemistry, particularly in the development of targeted therapeutic agents . The structural motif is known to mimic the NAD+ and can function as an isostere in enzyme inhibition studies . The primary research value of this compound and its analogs lies in oncology and disease pathway analysis. Derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent and selective inhibitors of tankyrases (TNKS-1 and TNKS-2) . Tankyrases are poly(ADP-ribose) polymerases (PARPs) involved in the Wnt/β-catenin signaling pathway, which is critically implicated in cell proliferation and survival; its dysregulation is a hallmark of various cancers, including prostate cancer . Inhibition of tankyrases leads to the stabilization of axin proteins, promoting the degradation of β-catenin and thereby disrupting oncogenic signaling . Furthermore, closely related triazolo[4,3-b]pyridazine compounds have been investigated for their activity against serine/threonine-protein kinase Pim-1, a kinase that plays a key role in cell survival and proliferation and is considered a promising target in oncology . Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore these critical biological pathways. Its structure, which includes a cyclopentylamine substituent, is designed to facilitate specific interactions within the hydrophobic pockets of enzyme active sites. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKSRKIYBZEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of CDC Reaction Conditions for Triazolo-Pyridazine Synthesis

EntrySolventAcid (Equiv)AtmosphereYield (%)
1EthanolHOAc (6)Air74
2EthanolHOAc (6)O2_294
3DMFHOAc (6)O2_255

Data adapted from ref.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Polar aprotic solvents like dimethylformamide (DMF) promote cyclization but may lead to side products (e.g., triazolo[1,5-a]pyridines). Ethanol with acetic acid additives balances reactivity and selectivity, while molecular oxygen enhances oxidative dehydrogenation.

Temperature and Time

Reactions performed at 130°C for 18 hours achieve near-quantitative conversion, whereas lower temperatures (80°C) require extended durations (48 hours) and result in incomplete cyclization.

Analytical and Spectroscopic Characterization

The final product is characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 217.27 [M+H]+^+.

  • Nuclear Magnetic Resonance (NMR) :

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.88 (s, 1H, triazole-H), 6.84 (s, 1H, pyridazine-H), 3.17 (s, 3H, CH3_3), 2.53 (m, 5H, cyclopentyl).

    • 13^{13}C NMR: δ 165.5 (C=N), 157.8 (pyridazine-C), 20.7 (CH3_3) .

Chemical Reactions Analysis

Substitution Reactions

The methyl group at position 3 of the triazole ring participates in electrophilic and nucleophilic substitutions under controlled conditions:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in carbon tetrachloride yields 3-bromo derivatives. The methyl group’s electron-donating nature directs substitution to the adjacent position.

  • Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at the pyridazine ring’s electron-deficient positions.

Example Table: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, CCl₄, 80°C, 6h3-bromo-triazolo-pyridazin-6-amine72%
SulfonationClSO₃H, H₂SO₄, 0°C, 2h7-sulfo-triazolo-pyridazin-6-amine58%

Oxidation and Reduction

  • Methyl Group Oxidation : The 3-methyl substituent is oxidized to a carboxylic acid using KMnO₄ in acidic media. This reaction is critical for modifying hydrophilicity.

  • Pyridazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridazine ring to a dihydropyridazine, preserving the triazole ring .

Key Data:

  • Oxidation of methyl to carboxyl group proceeds at 90°C with 65% yield.

  • Reduction under 50 psi H₂ pressure achieves full saturation in 4h .

Cyclization and Ring-Opening

  • Thermal Cyclization : Heating in 1-butanol induces cyclization with adjacent hydrazide groups, forming fused tricyclic structures (e.g., triazolo-benzodiazepines) .

  • Acid-Mediated Ring Opening : Concentrated HCl cleaves the pyridazine ring at 120°C, yielding aminotriazole fragments.

Reaction Pathway:

text
N-cyclopentyl-3-methyl-triazolo-pyridazin-6-amine + HCl (conc.) → 6-amino-3-methyl-1,2,4-triazole + cyclopentylamine hydrochloride [6]

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

  • Pd(II) Complexation : Forms stable complexes with PdCl₂ in ethanol, verified by shifts in 1H-NMR^{1}\text{H-NMR} (δ 2.40–2.48 ppm → δ 2.85 ppm) .

  • Cu(I)-Catalyzed Coupling : Participates in Ullmann-type couplings with aryl halides, leveraging the triazole’s electron-rich nature.

Nucleophilic Aromatic Substitution

Electrophilic sites on the pyridazine ring (positions 5 and 7) undergo substitution with amines or thiols:

  • Amination : Reacts with benzylamine in DMF at 100°C to produce 5-benzylamino derivatives .

  • Thiolation : Treatment with NaSH introduces thiol groups, enhancing solubility.

Comparative Reactivity:

PositionElectrophilicityPreferred Reagent
5HighAmines, thiols
7ModerateHalogens, sulfonating agents

Functional Group Transformations

  • Amine Alkylation : The primary amine at position 6 reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives, confirmed by 13C-NMR^{13}\text{C-NMR} (δ 160–165 ppm) .

Stability Under Extreme Conditions

  • Thermal Degradation : Decomposes above 300°C, producing NH₃ and CO₂ as detected by TGA-DSC.

  • Photolysis : UV irradiation (254 nm) in methanol induces C-N bond cleavage in the triazole ring .

Scientific Research Applications

Structural Overview and Synthesis

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is characterized by a triazole ring fused to a pyridazine moiety. The presence of a cyclopentyl group and specific nitrogen arrangements in the triazole and pyridazine rings contribute to its pharmacological properties. The synthesis of this compound typically involves several steps, including nucleophilic substitutions and cyclization reactions influenced by nitrogen atom positioning.

Key Steps in Synthesis:

  • Formation of Triazole Ring: Utilizing hydrazonoyl chloride derivatives.
  • Cyclization Reactions: Facilitated by electron-rich nitrogen atoms.

These synthetic pathways can be tailored based on desired functional groups and starting materials.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. Notably:

  • Mechanism of Action: The compound interacts with specific biological targets involved in cell proliferation and survival. Studies have shown its efficacy against various cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation.

Other Therapeutic Potentials

Beyond anticancer applications, the compound may serve as a lead for developing therapeutic agents targeting other diseases due to its unique structural configuration. Its interactions with biological targets can be explored through molecular docking studies to optimize its therapeutic potential.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to enzymes or receptors. These studies are crucial for understanding pharmacodynamics and optimizing drug design:

  • Molecular Docking: Predicts how the compound interacts at the molecular level with specific proteins involved in disease pathways.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ATriazole-PyridineAnticancer
Compound BPyridazine DerivativeAntimicrobial
This compoundTriazole-Pyridazine with Cyclopentyl GroupAnticancer & Potential Therapeutic Applications

Case Studies

Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound showed significant inhibition of cell growth in various cancer cell lines. The mechanism involved direct interaction with key enzymes regulating cell cycle progression.

Case Study 2: Molecular Docking Analysis
Molecular docking studies revealed strong binding affinities between this compound and specific receptors associated with cancer signaling pathways. This insight aids in refining the compound's design for enhanced efficacy.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Pharmacological Considerations

  • Solubility and Lipophilicity : Methyl and cyclopentyl substituents (logP ~2.5–3.0) likely confer moderate lipophilicity, balancing membrane permeability and solubility better than highly fluorinated analogs (e.g., JLX, logP >4) .
  • Synthetic Accessibility : The target compound’s simpler substituents (methyl, cyclopentyl) may offer synthetic advantages over indole- or trifluoromethyl-containing analogs, which require multi-step functionalization .

Biological Activity

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a triazole ring fused to a pyridazine moiety, this compound is believed to exhibit diverse pharmacological properties. The following sections provide an in-depth analysis of its biological activity based on current research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Pyridazine Moiety : A six-membered ring with two nitrogen atoms.
  • Cyclopentyl Group : A five-membered carbon ring that enhances the compound's lipophilicity and potential receptor interactions.

These structural elements contribute to the compound's reactivity and interaction with various biological targets.

Anticancer Potential

Research indicates that this compound may serve as a lead compound in the development of new anticancer agents. Preliminary studies suggest that it exhibits selective cytotoxicity against certain cancer cell lines. For instance, molecular docking studies have predicted its binding affinity to proteins involved in cancer pathways, suggesting mechanisms of action that may include inhibition of cell proliferation and induction of apoptosis.

Interaction with Enzymes and Receptors

The compound has been evaluated for its interaction with various enzymes and receptors:

  • Phosphodiesterases (PDEs) : It has shown potential in inhibiting specific PDE isoforms, which are critical in regulating cellular signaling pathways associated with inflammation and cancer .
  • GABAA Receptors : Some derivatives of triazolo-pyridazines have been identified as ligands for GABAA receptors, indicating possible neuroactive properties .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in preclinical models. Studies have indicated that it can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservations
Anticancer ActivitySelective cytotoxicity against various cancer cell lines; apoptosis induction
Enzyme InteractionInhibition of specific PDE isoforms; potential GABAA receptor modulation
Anti-inflammatoryReduction in pro-inflammatory cytokine levels; modulation of immune responses

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound against hepatocellular carcinoma (HCC), it was found to inhibit tumor growth significantly in vitro and in vivo models. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effect on lung inflammation models. The results indicated that treatment with this compound led to a marked decrease in inflammatory markers and improved lung function metrics in animal models subjected to allergen exposure .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the triazolopyridazine core. Key steps include:

  • Amine functionalization : Reacting halogenated intermediates (e.g., 6-chloro derivatives) with cyclopentylamine under Buchwald-Hartwig coupling conditions or nucleophilic substitution .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. High-purity isolates (>98%) can be achieved via recrystallization from ethanol or acetonitrile .
  • Yield optimization : Catalytic systems like Pd(OAc)₂/Xantphos improve coupling efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl CH₂ groups at δ ~1.5–2.0 ppm) and aromatic proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₉N₆ requires m/z 283.177) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the triazolopyridazine core, critical for SAR studies .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to improve the kinase inhibitory profile of this compound?

Methodological Answer:

  • Substituent variation : Replace the cyclopentyl group with bulkier (e.g., cyclohexyl) or polar (e.g., piperazinyl) moieties to probe steric/electronic effects on kinase binding .
  • Biological assays : Use in vitro kinase assays (e.g., c-Met or BRD4 bromodomains) with ATP-competitive luminescent assays (ADP-Glo™). IC₅₀ values are benchmarked against controls like JNJ-33377605 .
  • Molecular docking : Align derivatives with crystal structures of target kinases (PDB IDs: 5TF, 5QQ) to predict binding interactions .

How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal half-life), solubility (shake-flask method), and permeability (Caco-2 assays) to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., CYP3A4-mediated N-dealkylation) that may reduce activity .
  • Formulation adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery .

What strategies resolve contradictory data in antiproliferative activity across cell lines?

Methodological Answer:

  • Mechanistic profiling : Differentiate cytostatic vs. cytotoxic effects via cell-cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI) .
  • Target engagement validation : Use cellular thermal shift assays (CETSA) to confirm direct binding to intended targets (e.g., BRD4) .
  • Resistance studies : Generate resistant cell lines via prolonged sublethal dosing and perform RNA-seq to identify compensatory pathways .

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